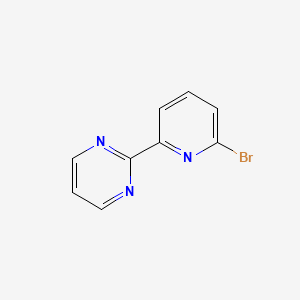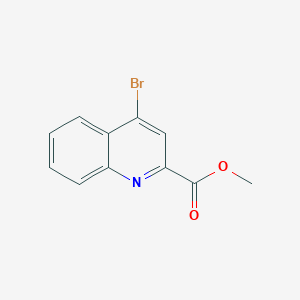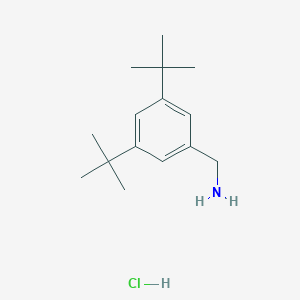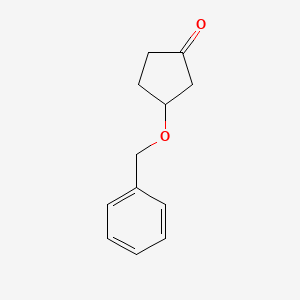
3-(Benzyloxy)cyclopentanone
Übersicht
Beschreibung
“3-(Benzyloxy)cyclopentanone” is a compound that contains a cyclopentanone core, which is a five-membered ring with a carbonyl (C=O) group . The benzyloxy group is attached to the cyclopentanone ring .
Synthesis Analysis
Cyclopentanone can be synthesized by several methods, such as the ketonic decarboxylation of adipic acid into cyclopentanone selectively . This process involves decarboxylation and nucleophilic attack at a second carboxyl group . Another method involves the cyclization of acyclic precursors . The benzyloxy group can be introduced in subsequent steps .Molecular Structure Analysis
The molecular structure of cyclopentanone consists of a five-membered ring with a carbonyl (C=O) group . The benzyloxy group is attached to one of the carbon atoms of the cyclopentanone ring .Chemical Reactions Analysis
Cyclopentanone can undergo a variety of chemical reactions. For instance, it can undergo self-condensation over calcined and uncalcined TiO2–ZrO2 . The reaction involves C–C coupling, which is the rate-limiting step . Other reactions include the Baeyer-Villiger oxidation and conjugate addition .Physical And Chemical Properties Analysis
Cyclopentanone is a stable compound but can form explosive peroxides when exposed to air for a prolonged period . It is flammable, with a flash point of 29 degrees Celsius . It also has a boiling point of 130.7 degrees Celsius and a melting point of -51 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research
“3-(benzyloxy)cyclopentan-1-one” is a chemical compound that could be used in the synthesis of various pharmaceutical drugs . However, specific applications in pharmaceutical research are not readily available in the search results. Further research and experimentation would be needed to explore its potential uses in this field.
Chemical Synthesis
This compound can play a role in chemical synthesis. For instance, it can be used as a reagent in various chemical reactions . It’s also used in the synthesis of other complex organic compounds .
Material Science
While specific applications of “3-(benzyloxy)cyclopentan-1-one” in material science are not readily available in the search results, similar organic compounds are often used in the development of new materials. These could include polymers, resins, or other types of synthetic materials .
Biochemistry
In biochemistry, “3-(benzyloxy)cyclopentan-1-one” could potentially be used in the study of metabolic pathways or enzymatic reactions, given its organic nature . However, specific applications in this field are not readily available in the search results.
Energy Production
“3-(benzyloxy)cyclopentan-1-one” could potentially be used in the production of biofuels. For instance, the aldol-condensation reaction of biomass-derived furfural and cyclopentanone coupled with hydrogenation/hydrodeoxygenation is a promising route for the production of renewable high-quality diesel or jet fuel .
Safety and Hazards
Zukünftige Richtungen
Future research could focus on the development of new reactions involving “3-(Benzyloxy)cyclopentanone” and its applications in various fields. For instance, the Suzuki–Miyaura coupling reaction, which involves the use of organoboron reagents, could be explored . This reaction is known for its mild and functional group tolerant reaction conditions, making it a promising direction for future research .
Eigenschaften
IUPAC Name |
3-phenylmethoxycyclopentan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c13-11-6-7-12(8-11)14-9-10-4-2-1-3-5-10/h1-5,12H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSLILFQZMQLMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC1OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)cyclopentanone | |
CAS RN |
139914-48-0 | |
| Record name | 3-(benzyloxy)cyclopentan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


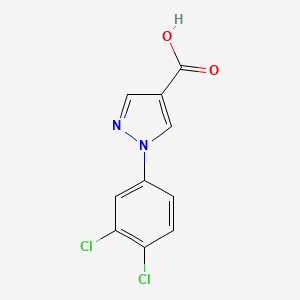




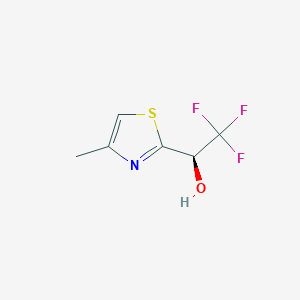
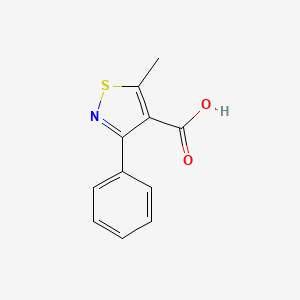
![1-[(tert-Butoxy)carbonyl]-3-(4-chlorophenyl)piperidine-4-carboxylic acid](/img/structure/B3378201.png)
![3-Methyl-2-[2-(naphthalen-2-yl)acetamido]butanoic acid](/img/structure/B3378223.png)
![2-[(2-Methoxybenzoyl)amino]-3-methylbutanoic acid](/img/structure/B3378224.png)
